molecular formula C8H6S3 B14753049 [1,4]Dithiino[2,3-d]thiepine CAS No. 265-31-6

[1,4]Dithiino[2,3-d]thiepine

Cat. No.: B14753049
CAS No.: 265-31-6
M. Wt: 198.3 g/mol
InChI Key: OXNLZGRMCMULOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4]Dithiino[2,3-d]thiepine is a sulfur-containing heterocyclic compound Heterocyclic compounds are those that contain atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Dithiino[2,3-d]thiepine typically involves the formation of the dithiine ring system. One common method is the condensation reaction, where sulfur is used as a key reagent. For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be employed to synthesize thiophene derivatives . Another method involves the oxidative thiation of 1,4-dithiane-2,5-diol under harsher thermal conditions and excess sulfur-transferring reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[1,4]Dithiino[2,3-d]thiepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Mechanism of Action

The mechanism of action of [1,4]Dithiino[2,3-d]thiepine involves its interaction with molecular targets and pathways. The presence of sulfur atoms in the ring structure allows for unique interactions with biological molecules. For example, the conjugated thioether bonds in the compound can improve its conductivity and inhibit dissolution, making it suitable for applications in electrochemical devices . Additionally, the compound’s ability to form stable complexes with metal ions can be leveraged in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A five-membered sulfur-containing heterocycle with similar electronic properties.

    Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT):

Uniqueness

[1,4]Dithiino[2,3-d]thiepine is unique due to its specific ring structure, which includes two sulfur atoms. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

265-31-6

Molecular Formula

C8H6S3

Molecular Weight

198.3 g/mol

IUPAC Name

[1,4]dithiino[2,3-d]thiepine

InChI

InChI=1S/C8H6S3/c1-3-9-4-2-8-7(1)10-5-6-11-8/h1-6H

InChI Key

OXNLZGRMCMULOK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=CC2=C1SC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.